5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is derived from 5,6,7,8-tetrahydronaphthalene, a saturated derivative of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions at elevated temperatures (around 70°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of substituted hydrazides.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as IKK-β (kappa β kinase inhibitor), which plays a role in the activation of the nuclear factor κB (NF-κB) pathway.
Pathways Involved: By inhibiting IKK-β, the compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting anti-inflammatory effects. This mechanism is also relevant in its potential anti-cancer activity, as the NF-κB pathway is involved in cell proliferation and survival.
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: The precursor to 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide, used in similar synthetic applications.
5,6,7,8-Tetrahydro-2-naphthoic acid:
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: A related compound with applications in the synthesis of various organic molecules.
Uniqueness: this compound is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWWMNYYKLFBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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